molecular formula C27H29N5O4 B3044249 Fiscalin C CAS No. 149008-36-6

Fiscalin C

Cat. No.: B3044249
CAS No.: 149008-36-6
M. Wt: 487.5 g/mol
InChI Key: VHQZIMAMLQIPDR-SHYROUOXSA-N
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Chemical Reactions Analysis

Types of Reactions: Fiscalin C undergoes various chemical reactions, including oxidation, hydrolysis, nucleophilic attack by water, dehydration, deprotonation, and aldol reactions . These reactions are essential for the modification and functionalization of this compound to enhance its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, acids, bases, and nucleophiles . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound include neosartoryadins A and B, which are generated through further modification by oxidation, hydrolysis, and aldol reactions .

Properties

IUPAC Name

(1S,4R)-4-[[(3aR,4S)-4-hydroxy-2,2-dimethyl-1-oxo-3,3a-dihydroimidazo[1,2-a]indol-4-yl]methyl]-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c1-14(2)20-21-28-17-11-7-5-9-15(17)23(34)31(21)19(22(33)29-20)13-27(36)16-10-6-8-12-18(16)32-24(27)30-26(3,4)25(32)35/h5-12,14,19-20,24,30,36H,13H2,1-4H3,(H,29,33)/t19-,20+,24-,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQZIMAMLQIPDR-SHYROUOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)C[C@]4([C@@H]5NC(C(=O)N5C6=CC=CC=C64)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894002
Record name Fiscalin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149008-36-6
Record name Fiscalin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Fiscalin C and where is it found?

A1: this compound is an indole alkaloid, a class of naturally occurring compounds with diverse biological activities. It has been isolated from various fungal species, including the marine sponge-associated fungus Neosartorya siamensis [, , ] and the wood-decaying fungus Xylaria humosa [].

Q2: What are the known biological activities of this compound?

A2: Research suggests that this compound possesses both antimicrobial and antitumor properties:

  • Antimicrobial activity: While this compound alone doesn't significantly inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), it demonstrates synergistic activity when combined with oxacillin []. This suggests its potential use in combination therapy against multidrug-resistant bacterial infections.
  • Antitumor activity: this compound, along with other compounds isolated from Neosartorya siamensis extract, was found to enhance the cytotoxic effects of doxorubicin (an anticancer drug) in lung cancer cells (A549) [].

Q3: How does this compound impact biofilm formation?

A3: Although it doesn't significantly inhibit bacterial growth on its own, this compound effectively inhibits biofilm formation by MRSA without affecting bacterial viability [, ]. Biofilms are a major concern in clinical settings as they increase bacterial resistance to antibiotics. This property of this compound makes it a promising candidate for developing novel strategies to combat MRSA infections.

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